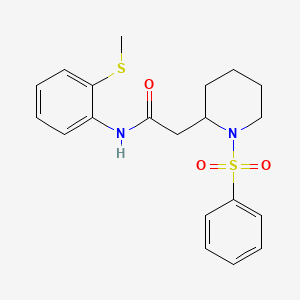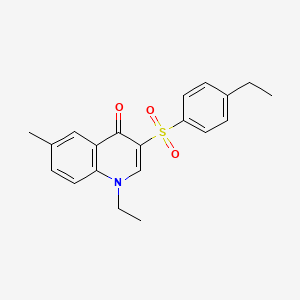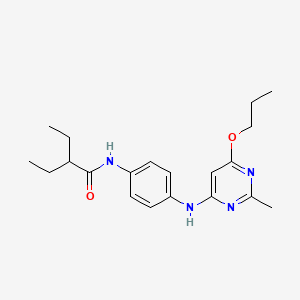
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate, also known as EDC or Ethylisothiazolinone, is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various industries, including pharmaceuticals, agriculture, and cosmetics.
Mechanism of Action
The mechanism of action of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is not fully understood. However, studies have shown that Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. For example, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been shown to have various biochemical and physiological effects. In the pharmaceutical industry, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. In agriculture, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been shown to inhibit the growth of fungi and bacteria, thereby reducing crop damage. In the cosmetics industry, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been shown to prevent bacterial growth in personal care products.
Advantages and Limitations for Lab Experiments
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has several advantages for lab experiments. It is easy to synthesize, and the compound can be produced in large quantities with high purity. Additionally, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has a wide range of biological activities, making it a versatile compound for scientific research. However, there are also limitations to using Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate in lab experiments. For example, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been shown to be toxic to some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate. In the pharmaceutical industry, further research is needed to determine the potential of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate as a drug candidate for the treatment of various diseases. In agriculture, further research is needed to determine the efficacy of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate as a pesticide and to identify potential environmental impacts. In the cosmetics industry, further research is needed to determine the safety and efficacy of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate as a preservative. Overall, the study of Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has the potential to lead to the development of new drugs, pesticides, and personal care products with improved efficacy and safety profiles.
Synthesis Methods
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is synthesized through the reaction of 2-methyl-5-nitrophenol with ethylisothiocyanate in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to yield Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate. The synthesis method for Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is well-established, and the compound can be produced in large quantities with high purity.
Scientific Research Applications
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate has been extensively studied in various scientific research fields. In the pharmaceutical industry, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is used as a pesticide to control the growth of fungi and bacteria. In the cosmetics industry, Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is used as a preservative to prevent bacterial growth in personal care products.
properties
IUPAC Name |
ethyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-12-9-11(6-5-10(12)2)15-7-4-8-20(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKJTIWTAHVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2789771.png)

![8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2789773.png)



![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789780.png)


![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2789785.png)
![4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]p urin-9-yl)benzenesulfonamide](/img/structure/B2789786.png)